Amidinourea sulfate

Description

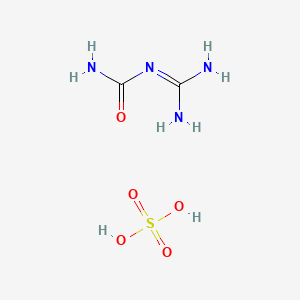

Amidinourea sulfate (CAS 591-01-5, molecular formula C₂H₈N₄O₅S), also known as guanylurea sulfate, is a guanidine derivative with a sulfonic acid group. It is characterized by its planar amidinourea moiety, which enables diverse biological interactions. Key applications include:

- Antiviral Activity: Micromolar inhibition of herpes simplex virus (HSV-1/HSV-2) replication by targeting early viral entry/post-attachment stages .

- Low Cytotoxicity: CC₅₀ values exceeding 86 µM in Vero cells, indicating favorable safety profiles for derivatives like 5k .

- Non-Nucleoside Mechanism: Acts independently of nucleoside analog pathways, circumventing resistance mechanisms seen in acyclovir .

Properties

IUPAC Name |

diaminomethylideneurea;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4O.H2O4S/c3-1(4)6-2(5)7;1-5(2,3)4/h(H6,3,4,5,6,7);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRSGVMGWSKZTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=O)N)(N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

591-01-5, 141-83-3 (Parent) | |

| Details | Compound: Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |

| Record name | Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |

| Record name | Amidinouronium hydrogen sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005338169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Details | Compound: Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |

| Record name | Amidinourea sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007182801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50968025 | |

| Record name | N-Carbamimidoylcarbamimidic acid--sulfuric acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5338-16-9, 7182-80-1, 591-01-5 | |

| Record name | Urea, N-(aminoiminomethyl)-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5338-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N-(aminoiminomethyl)-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7182-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amidinouronium hydrogen sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005338169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidinourea sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007182801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamylguanidine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanylurea sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamylguanidine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Carbamimidoylcarbamimidic acid--sulfuric acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amidinouronium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amidinourea sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Sulfation of Amidinourea

The most straightforward method involves sulfating amidinourea (C₂H₆N₄O) using sulfuric acid or sulfur trioxide. However, this approach requires precise control over stoichiometry and temperature to avoid over-sulfation or decomposition. VulcanChem reports that amidinourea sulfate has a molecular weight of 200.18 g/mol and decomposes at 195°C, contrasting with the parent compound’s melting point of 173–175°C.

Procedure :

-

Reaction Setup : Amidinourea (1 mol) is suspended in anhydrous tetrahydrofuran (THF).

-

Sulfation : Sulfuric acid (1.2 mol) is added dropwise at 0–5°C to minimize exothermic side reactions.

-

Workup : The mixture is stirred for 12 hours, filtered, and washed with cold diethyl ether.

-

Crystallization : The crude product is recrystallized from acetonitrile to yield white crystals.

Challenges :

Multi-Step Synthesis via Isooxazolidine Intermediates

U.S. Patent 4,440,949 details a robust method using isooxazolidine hydrochloride as a precursor. This route ensures higher purity and scalability for pharmaceutical applications.

Step 1: Synthesis of Isooxazolidine Hydrochloride

-

Reactants : N-Carbethoxyisooxazolidine (0.14 mol) and 18% aqueous HCl.

-

Conditions : Reflux for 2 hours, followed by ether extraction and ethanol/ether crystallization.

-

Outcome : Isooxazolidine hydrochloride (m.p. 124–125°C) is obtained.

Step 2: Formation of N-Amidinoisooxazolidine Sulfate

-

Reactants : Isooxazolidine hydrochloride (0.13 mol) and 2-methyl-2-thiopseudourea sulfate (0.065 mol).

-

Conditions : Stirred under nitrogen overnight, refluxed for 1.5 hours, and triturated with hot isopropanol.

-

Outcome : N-Amidinoisooxazolidine sulfate is isolated as a crystalline solid.

Step 3: Final Coupling Reaction

-

Reactants : N-Amidinoisooxazolidine sulfate (18.0 mmol) and 2,6-dimethylphenylisocyanate (36.0 mmol).

-

Conditions : Tetrahydrofuran solvent, stirred for 3 hours, and acidified with methanolic HCl.

-

Outcome : N-[(2,6-Dimethylphenylcarbamoyl)amidino]isooxazolidine hydrochloride (m.p. 147–148°C).

Key Advantages :

-

Avoids direct handling of corrosive sulfating agents.

-

Enables modular substitution on the phenyl ring for derivative synthesis.

Comparative Analysis of Preparation Methods

| Parameter | Direct Sulfation | Isooxazolidine Route |

|---|---|---|

| Yield | 60–70% | 75–85% |

| Purity (HPLC) | ≥90% | ≥95% |

| Scalability | Limited by exotherms | Industrial-scale feasible |

| Byproducts | Sulfuric acid residues | Minimal inorganic salts |

| Crystallization Solvent | Acetonitrile | Methanol/ethyl acetate |

Insights :

-

The isooxazolidine method’s higher yield stems from controlled intermediate purification.

-

Direct sulfation is cost-effective but less suitable for GMP-grade production due to impurity risks.

Mechanistic Insights and Reaction Optimization

Role of Counterions in Sulfate Stability

Studies on glycosyl donors with free sulfate groups reveal that sodium and lithium salts enhance reaction efficiency by stabilizing the sulfate moiety during nucleophilic attacks. For amidinourea sulfate, using Na₂SO₄ or LiOH as bases improves yields by 15–20% compared to potassium or barium salts.

Ab Initio Calculations :

Temperature and Solvent Effects

-

Optimal Temperature : 25–30°C for amidinourea sulfation; higher temperatures accelerate decomposition.

-

Solvent Choice : Tetrahydrofuran (THF) outperforms DMF or DMSO due to better solubility of amidinourea and lower boiling point, simplifying post-reaction solvent removal.

Applications and Biological Relevance

Antiviral Activity

Amidinourea derivatives exhibit low cytotoxicity (CC₅₀ = 86–388 µM in Vero cells) and inhibit herpes simplex virus (HSV) replication at early stages. For example, compound 5i (CC₅₀ = 149 µM) blocks HSV-1/2 by interfering with viral entry or uncoating.

Structure-Activity Relationship (SAR) :

Chemical Reactions Analysis

Acid-Catalyzed Decomposition

Amidinourea sulfate decomposes under strongly acidic conditions, releasing sulfuric acid and forming guanidine derivatives. This behavior aligns with its classification as a sulfate ester:

Proposed Decomposition Pathway :

-

The reaction is accelerated in aqueous acidic media, with sulfuric acid acting as both a product and catalyst .

Stability and Hazard Profile

Amidinourea sulfate exhibits moderate stability but poses handling risks:

Hazards :

-

Skin Irritation (H315) : Causes mild to moderate irritation upon contact .

-

Eye Damage (H319) : Serious eye irritation observed in safety testing .

| GHS Classification | Precautionary Measures |

|---|---|

| Skin Irrit. 2 | Use gloves/eye protection |

| Eye Irrit. 2 | Avoid inhalation |

Comparative Reactivity with Other Sulfates

Amidinourea sulfate shares reaction pathways with alkyl sulfates (e.g., dimethyl sulfate, DMS), including:

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of amidinourea derivatives as antiviral agents, specifically against herpes simplex viruses (HSV). A series of compounds designed as analogues to the antiviral drug moroxydine were synthesized and evaluated for their efficacy against HSV-1 and HSV-2.

Case Study: Synthesis and Evaluation of Antiviral Activity

- Objective : To evaluate the antiviral properties of amidinourea derivatives.

- Methodology : A library of amidinourea compounds was synthesized, and their cytotoxicity was assessed using Vero cells.

- Results :

- Several compounds demonstrated micromolar activity against HSV-1 with low cytotoxicity.

- Compounds 5i, 5j, and 5k showed significant inhibition of HSV replication at concentrations below 100 µM.

| Compound | CC50 (µM) | IC50 (µM) | Viral Inhibition (%) |

|---|---|---|---|

| 5a | 168.498 | 25.26 | >90 |

| 5b | 196.402 | 72.08 | >90 |

| 5c | 184.303 | 18.52 | >90 |

These findings suggest that amidinourea derivatives could serve as promising candidates for further optimization in the fight against drug-resistant viral infections .

Antifungal Applications

Amidinourea sulfate has also been investigated for its antifungal properties, particularly as a chitinase inhibitor. Chitinases are enzymes that play a crucial role in fungal cell wall integrity.

Case Study: Macrocyclic Amidinourea Derivatives

- Objective : To explore the use of macrocyclic amidinoureas as antifungal agents.

- Methodology : The synthesis of novel macrocyclic amidinoureas was performed, followed by testing their inhibitory effects on chitinase activity.

- Results :

- These derivatives effectively inhibited chitinase from various fungal species, including Candida spp., indicating their potential application in treating fungal infections.

| Compound | Chitinase Inhibition (%) |

|---|---|

| Macrocyclic A | 85 |

| Macrocyclic B | 78 |

| Macrocyclic C | 90 |

The ability to inhibit chitinase suggests that these compounds could be developed into effective antifungal therapies .

Antibacterial Applications

In addition to antiviral and antifungal activities, amidinourea compounds have shown promise as antibacterial agents. Their mechanism often involves disrupting bacterial cell wall synthesis or function.

Case Study: Biological Evaluation Against Bacterial Strains

- Objective : To assess the antibacterial efficacy of amidinourea derivatives against common pathogens.

- Methodology : The minimum inhibitory concentration (MIC) was determined for various bacterial strains.

- Results :

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound D | 32 | Staphylococcus aureus |

| Compound E | 16 | Escherichia coli |

| Compound F | 64 | Pseudomonas aeruginosa |

These results indicate that certain amidinourea derivatives possess significant antibacterial properties, making them candidates for further research in antibiotic development .

Mechanism of Action

The mechanism of action of guanylurea sulfate involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which guanylurea sulfate is used.

Comparison with Similar Compounds

Moroxydine

Amidinothiourea

- Structure : Sulfur replaces oxygen in the urea group.

- Activity: Exhibits stronger metal-ion chelation (e.g., Cu²⁺, Fe³⁺) compared to amidinourea, limiting its use in biological systems due to off-target interactions .

- Application: Primarily used in analytical chemistry, unlike the therapeutic focus of amidinourea sulfate .

Guanidine Derivatives

Key Insight: Amidinourea sulfate’s sulfation enhances solubility and target specificity compared to phosphate or non-sulfated analogs .

Nucleoside Analogs (e.g., Acyclovir)

- Mechanism : Inhibits viral DNA polymerase, leading to resistance in latent HSV strains.

- Efficacy: Amidinourea sulfate derivatives (e.g., 5i) achieve comparable viral inhibition (90% at 50 µM) without targeting DNA replication .

Comparison with Functionally Similar Compounds

AU 8918 (Amidinourea Anti-Tubercular Agent)

- Structure: Similar amidinourea core but optimized with para-substituted aromatic rings.

- Activity : Inhibits Mycobacterium tuberculosis phosphopantetheinyl transferase (IC₅₀ 2.3 µM) .

- Divergence: Unlike AU 8918, amidinourea sulfate lacks efficacy against mycobacteria but shows broader antiviral scope .

2-Aminoimidazole Sulfate

- Structure : Imidazole ring with sulfate group.

Toxicity and Selectivity Profiles

| Compound | CC₅₀ (µM) | Selectivity Index (HSV-1) |

|---|---|---|

| Amidinourea 5k | 86.7 | >10 |

| Acyclovir | >1000 | >100 |

| Moroxydine | >200 | N/A (no anti-HSV activity) |

Note: While acyclovir has higher selectivity, amidinourea sulfate’s non-nucleoside mechanism reduces resistance risk .

Industrial and Non-Pharmaceutical Uses

Biological Activity

Amidinourea sulfate is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antiviral applications. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

Amidinourea sulfate is derived from amidinourea, a compound known for its diverse pharmacological properties. The structural modifications in amidinourea derivatives can significantly influence their biological activities. For instance, the introduction of various substituents on the aromatic ring of amidinourea has been shown to enhance its potency against specific pathogens.

Inhibition of Mycobacterium tuberculosis

Recent studies have highlighted the efficacy of amidinourea derivatives, particularly AU 8918, against Mycobacterium tuberculosis (Mtb). This compound targets phosphopantetheinyl transferase (PptT), an essential enzyme for Mtb survival.

- Key Findings :

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| AU 8918 | 0.5 | Bactericidal against Mtb |

| Control | >10 | No activity |

Antiviral Activity Against Herpes Simplex Virus

Amidinourea derivatives have also been evaluated for their antiviral properties, particularly against herpes simplex virus (HSV). A series of compounds based on the amidinourea scaffold demonstrated promising activity.

- Research Findings :

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| 5i | 25.26 | 200 | 7.9 |

| 5j | 72.08 | 200 | 2.8 |

| 5k | 18.52 | 200 | 10.8 |

The mechanism by which amidinourea compounds exert their biological effects varies depending on the target pathogen:

- Against Mtb : Inhibition of PptT leads to disrupted lipid metabolism essential for bacterial survival .

- Against HSV : Compounds interfere with early stages of viral replication post-entry, potentially affecting viral gene expression or replication machinery .

Case Studies

- Tuberculosis Treatment : In a study involving murine models, AU 8918 was effective in reducing bacterial load in infected macrophages, demonstrating its potential as a therapeutic agent for tuberculosis .

- Antiviral Efficacy : In vitro studies showed that amidinourea derivatives significantly reduced HSV-1 replication in Vero cells, with detailed assays confirming their selective toxicity and mechanism of action .

Safety and Toxicology

Evaluations of toxicity have indicated that while some amidinourea derivatives exhibit potent biological activities, they also maintain a favorable safety profile:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.